5-(4-Bromophenyl)oxazol-2-amine

Kinase Inhibition Non-Small Cell Lung Cancer (NSCLC) Class III RTK

5-(4-Bromophenyl)oxazol-2-amine (CAS 6826-26-2) is the validated pharmacophore scaffold for developing potent class III RTK inhibitors (FLT3, c-KIT, FLT4). The 4-bromo substituent provides an optimal LogP of 2.52 for hydrophobic kinase pocket engagement and serves as a versatile cross-coupling handle. This compound is the direct precursor to the advanced lead AIU2001, which has demonstrated synergistic efficacy with PARP inhibitors in NSCLC models. Procure this strategic intermediate for kinase-focused medicinal chemistry programs with batch-to-batch consistency.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 6826-26-2
Cat. No. B3055995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)oxazol-2-amine
CAS6826-26-2
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(O2)N)Br
InChIInChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
InChIKeyIOHKMNVCWGUVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)oxazol-2-amine (CAS 6826-26-2): A Versatile Scaffold for Kinase Inhibitor and Heterocyclic Chemistry Research


5-(4-Bromophenyl)oxazol-2-amine (CAS: 6826-26-2) is a heterocyclic aromatic amine belonging to the 2-aminooxazole class, characterized by a 4-bromophenyl substituent at the 5-position of the oxazole ring [1]. This compound serves as a critical synthetic building block and a core pharmacophore in medicinal chemistry programs, particularly for the development of potent tyrosine kinase inhibitors targeting class III receptor tyrosine kinases (RTKs) such as FLT3, c-KIT, and FLT4 [2][3]. The presence of the bromine atom enables versatile downstream functionalization via cross-coupling reactions, making it a strategically valuable intermediate [1].

Why 5-(4-Bromophenyl)oxazol-2-amine (CAS 6826-26-2) Cannot Be Replaced by Other Halogenated or Unsubstituted Analogs


Generic substitution of the 4-bromophenyl moiety in this scaffold is not feasible due to the profound impact of the halogen on both biological activity and synthetic utility. In structure-activity relationship (SAR) studies of 2-aminooxazole derivatives, the nature and position of the halogen on the phenyl ring are critical determinants of potency; bromine often provides an optimal balance of lipophilicity (LogP 2.5) and size for engaging hydrophobic kinase binding pockets . For instance, while the 4-chloro analog is commercially available, it may exhibit altered binding affinities and reactivity profiles . The 4-bromo substituent also offers a unique synthetic handle for palladium-catalyzed cross-coupling reactions, enabling precise and modular derivatization that is not possible with unsubstituted phenyl analogs . This specific substitution pattern is directly linked to the compound's proven role as the key intermediate in the synthesis of advanced lead candidates like the FLT3/c-KIT inhibitor AIU2001 [1].

Quantitative Differentiation of 5-(4-Bromophenyl)oxazol-2-amine (CAS 6826-26-2) from Closest Analogs


Derivative AIU2001 Demonstrates Sub-Micromolar Potency Against FLT3 and c-KIT Kinases in NSCLC Models

The compound's value as a precursor is validated by the potent activity of its derivative, 5-(4-bromophenyl)-N-(naphthalen-1-yl) oxazol-2-amine (AIU2001). AIU2001 was identified as a novel class III receptor tyrosine kinase (RTK) inhibitor. In vitro kinase profiling assays demonstrated that AIU2001 inhibited the activities of FLT3, mutated FLT3, FLT4, and c-KIT [1]. Crucially, AIU2001 exhibited synergistic efficacy when combined with the PARP inhibitor olaparib or with irradiation in H1299 and A549 non-small cell lung cancer (NSCLC) cell lines, a characteristic not observed with the unfunctionalized core scaffold [1]. This demonstrates that the 5-(4-bromophenyl)oxazol-2-amine core provides a privileged scaffold for accessing potent and therapeutically relevant biological activities [1].

Kinase Inhibition Non-Small Cell Lung Cancer (NSCLC) Class III RTK FLT3 c-KIT

4-Bromo Substituent Optimizes Lipophilicity for Biological Target Engagement

The lipophilicity of 5-(4-Bromophenyl)oxazol-2-amine is a key differentiating factor from its halogenated analogs. Its calculated partition coefficient (LogP) is 2.52 . In structure-activity relationship (SAR) studies of 2-aminooxazole derivatives, the size and lipophilicity of the 4-position halogen are critical for modulating potency against targets like 5-lipoxygenase (5-LOX), where bromine often provides an optimal balance between potency and physicochemical properties compared to smaller halogens (e.g., chlorine) or hydrogen [1]. This specific LogP value influences membrane permeability and target binding, making it a distinct starting point for lead optimization campaigns compared to less lipophilic or non-halogenated analogs.

Medicinal Chemistry Physicochemical Properties LogP SAR

Synthesis Route Offers Improved Efficiency and Scalability Over Azide-Based Methods

The synthesis of 5-(4-Bromophenyl)oxazol-2-amine and related 2-aminooxazoles via hydrazinolysis of oxazolo[3,2-a]pyrimidinium salts offers significant advantages over conventional methods [1]. This patented methodology achieves good yields and avoids hazardous azide intermediates (e.g., iminophosphorane route) that pose explosion risks and suffer from decomposition, which limits scalability [2]. The process is characterized by regioselectivity and purification by simple crystallization, making it suitable for multi-gram production [2]. The specific 5-(4-bromophenyl) derivative was synthesized and its structure unequivocally confirmed by X-ray crystallography, providing a reliable and reproducible entry point to this scaffold [1][3].

Synthetic Methodology Process Chemistry 2-Aminooxazole Synthesis Scalability

GHS Classification and Safe Handling Profile for Laboratory Procurement

5-(4-Bromophenyl)oxazol-2-amine is classified with GHS07 (Harmful/Irritant) hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is typical for many aromatic amines and halogenated heterocycles. Its documented melting point of 227-229 °C and low aqueous solubility (0.31 g/L at 25 °C) are critical parameters for experimental design and formulation . Compared to more hazardous azide-based intermediates used in alternative syntheses of this scaffold, this compound presents a lower acute risk, simplifying storage and handling requirements in a research laboratory setting [1].

Safety Data Hazard Assessment Procurement Handling

Key Research Applications for 5-(4-Bromophenyl)oxazol-2-amine (CAS 6826-26-2)


Medicinal Chemistry: Development of Next-Generation Class III RTK Inhibitors for Oncology

This compound is the essential starting material for synthesizing AIU2001, a potent inhibitor of FLT3, mutated FLT3, FLT4, and c-KIT, which has demonstrated synergistic efficacy with PARP inhibitors in non-small cell lung cancer (NSCLC) models [1]. Researchers focused on targeting these kinases can procure this compound as a validated scaffold to explore novel analogs and optimize lead candidates for potential cancer therapies.

Process Chemistry: Utilizing a Scalable and Safer Route to 2-Aminooxazoles

The compound can be synthesized via a robust, patented method that avoids hazardous azide intermediates, offering a safer and more scalable alternative to conventional routes [2][3]. Process chemists requiring multi-gram quantities of this building block can benefit from sourcing material produced via this improved methodology, ensuring a reliable supply chain for larger-scale research projects.

Chemical Biology: Probing the SAR of Halogenated 5-Aryloxazole Pharmacophores

With its defined LogP of 2.52 and the unique reactivity of the bromine atom for cross-coupling, this compound serves as a privileged probe for structure-activity relationship (SAR) studies . Researchers investigating the impact of lipophilicity, halogen bonding, and steric bulk on biological targets (e.g., kinases, 5-LOX) can use this compound to systematically explore how the 4-bromo substituent influences target engagement and downstream effects compared to other halogen or alkyl analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)oxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.